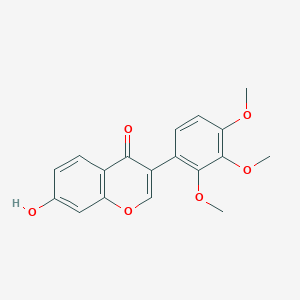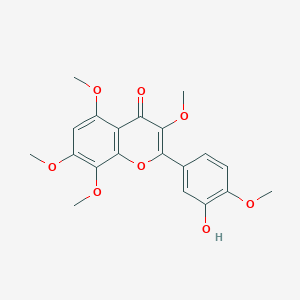![molecular formula C12H18O3 B600528 2-[3-oxo-2-[(E)-pent-2-enyl]cyclopentyl]acetic acid CAS No. 3572-66-5](/img/structure/B600528.png)
2-[3-oxo-2-[(E)-pent-2-enyl]cyclopentyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-[3-oxo-2-[(E)-pent-2-enyl]cyclopentyl]acetic acid” is a chemical compound that is also known as "3-OXO-2-(2-PENTENYL)CYCLOPENTANEACETIC ACID" . It has a molecular formula of C12H18O3 . This compound is a versatile substance used in scientific research.
Molecular Structure Analysis
The molecular structure of “2-[3-oxo-2-[(E)-pent-2-enyl]cyclopentyl]acetic acid” can be represented by the InChI string: "InChI=1S/C12H18O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h3-4,9-10H,2,5-8H2,1H3" . This indicates the presence of a cyclopentane ring with a pent-2-enyl side chain and an acetic acid group.Scientific Research Applications
Jasmonate Compounds and Cancer Research
Jasmonic acid, a compound closely related to 2-[3-oxo-2-[(E)-pent-2-enyl]cyclopentyl]acetic acid, has been investigated for its potential in cancer treatment and support. Studies reveal that jasmonate compounds, due to their broad range of biological activities, could serve as therapeutic agents in neoplastic diseases. Their anti-tumor activity is attributed to altering cellular ATP levels, inducing re-differentiation through Mitogen Activated Protein Kinases (MAPKs), and inducing apoptosis via reactive oxygen species. Additionally, jasmonates show synergistic effects when used in combination with conventional drugs like cisplatin, paclitaxel, or doxorubicin, enhancing their anti-cancer efficacy. This underscores the potential of jasmonate derivatives with anti-tumor, anti-inflammatory, and anti-aging effects as promising candidates for future therapeutic applications (Jarocka-Karpowicz & Markowska, 2021).
Role in Environmental and Industrial Applications
The study of organic acids, including those structurally related to 2-[3-oxo-2-[(E)-pent-2-enyl]cyclopentyl]acetic acid, has implications for environmental and industrial processes. For instance, the pervaporation separation of water-acetic acid mixtures using polymeric membranes is an area of interest due to the industrial significance of acetic acid recycling. This process offers a more economical and environmentally friendly solution compared to conventional distillation methods, highlighting the importance of understanding and utilizing organic acids in industry (Aminabhavi & Toti, 2003).
Implications in Bioenergy and Biomass Treatment
Research into the pyrolysis of polysaccharides, which involves the thermal decomposition of organic materials, provides insight into the mechanisms of producing bioenergy. The study focuses on the formation of small carbon products like glycolaldehyde, acetol, acetic acid, and formic acid, which are significant for understanding the conversion of biomass into bioenergy. This area of research underscores the relevance of compounds such as 2-[3-oxo-2-[(E)-pent-2-enyl]cyclopentyl]acetic acid in enhancing biomass treatment processes and bioenergy production, pointing towards sustainable energy solutions (Ponder & Richards, 1994).
properties
IUPAC Name |
2-[3-oxo-2-[(E)-pent-2-enyl]cyclopentyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h3-4,9-10H,2,5-8H2,1H3,(H,14,15)/b4-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJFBWYDHIGLCU-ONEGZZNKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC1C(CCC1=O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/CC1C(CCC1=O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017291 |
Source


|
| Record name | (+/-)-Jasmonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77026-92-7 |
Source


|
| Record name | (+/-)-Jasmonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![5-hydroxy-7-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]-3H-benzofuran-2-one](/img/structure/B600463.png)


